molecular formula C20H15N3O2S B3585875 2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)-N-phenylacetamide

2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)-N-phenylacetamide

Cat. No.: B3585875
M. Wt: 361.4 g/mol
InChI Key: KLEGYARDNJFWCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)-N-phenylacetamide is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thieno[2,3-d]pyrimidine core, which is fused with a phenyl group and an acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)-N-phenylacetamide typically involves the cyclization of appropriate thiophene derivatives with suitable reagents. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid or triethyl orthoformate to form thieno[2,3-d]pyrimidin-4-ones . The resulting intermediate can then be further reacted with phenylacetyl chloride in the presence of a base such as pyridine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted acetamides or thienopyrimidines.

Scientific Research Applications

2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)-N-phenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating biochemical pathways. In the case of receptor modulation, the compound can act as an agonist or antagonist, altering the receptor’s signaling and downstream effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)-N-phenylacetamide is unique due to its specific structural features, such as the presence of both a thienopyrimidine core and an acetamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O2S/c24-17(22-15-9-5-2-6-10-15)11-23-13-21-19-18(20(23)25)16(12-26-19)14-7-3-1-4-8-14/h1-10,12-13H,11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLEGYARDNJFWCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)-N-phenylacetamide
Reactant of Route 2
Reactant of Route 2
2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)-N-phenylacetamide
Reactant of Route 3
Reactant of Route 3
2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)-N-phenylacetamide
Reactant of Route 4
Reactant of Route 4
2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)-N-phenylacetamide
Reactant of Route 5
Reactant of Route 5
2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)-N-phenylacetamide
Reactant of Route 6
Reactant of Route 6
2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)-N-phenylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.